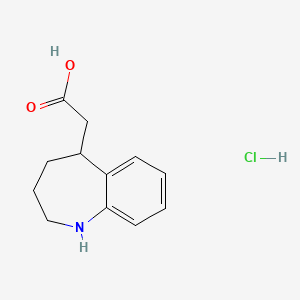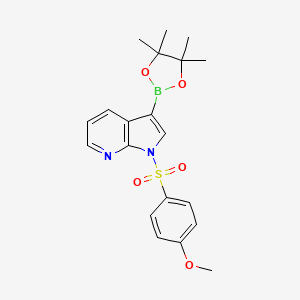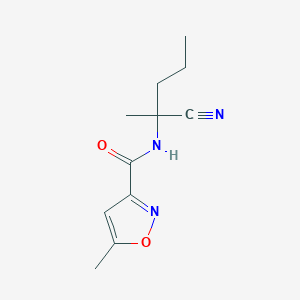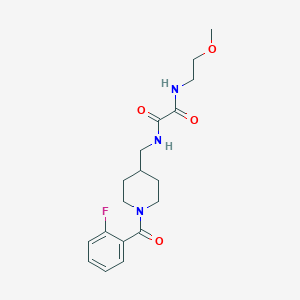
2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a number of novel 2,3,4,5-tetrahydro [1,3]diazepino [1,2-a]benzimidazole derivatives were obtained by alkylation mainly in the 1H-tautomeric form of 2,3,4,5-tetrahydro [1,3]diazepino [1,2-a]benzimidazole .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 2,3,4,5-tetrahydro-1H-1-benzazepine has a density of 1.0±0.1 g/cm3, boiling point of 268.9±10.0 °C at 760 mmHg, and a molar refractivity of 46.4±0.3 cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of benzodiazepine-related compounds, including diazepines and triazepines fused with five-membered nitrogen heterocycles, has been extensively studied due to their significant biological activity. Such compounds have been synthesized over the past 30 years, aiming to discover new medicines for diseases lacking effective treatment, such as certain types of cancer, and to address the issue of antibiotic resistance. The comprehensive review by Földesi, Volk, and Milen (2018) focuses on the synthesis and properties of various ring systems, including imidazole, triazole, and tetrazole derivatives, highlighting their potential for generating new pharmacologically active compounds Földesi, Volk, & Milen, 2018.
Biological and Pharmacological Applications
- Anticancer Activity: Certain 3-benzazepines have shown cytotoxic effects against human promyelotic leukemia HL-60 cells, indicating their potential as anticancer agents. The ability to generate radicals and enhance the decay of ascorbic acid in rat brain homogenate suggests a mechanism for their biological activity. Compounds with 7,8-dihydroxy groups, in particular, have demonstrated significant cytotoxicity and the capacity to inhibit multidrug resistance P-glycoprotein, highlighting their potential in overcoming drug resistance in cancer therapy Kawase, Saito, & Motohashi, 2000.
Environmental Applications and Concerns
- Herbicide Toxicity and Environmental Impact: The widespread use of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has raised concerns regarding their impact on ecosystems and human health. Studies on the toxicity and mutagenicity of 2,4-D have advanced rapidly, focusing on its environmental fate, eco-toxicological effects, and potential for causing metabolic disorders. The scientometric review by Zuanazzi, Ghisi, and Oliveira (2020) provides insights into the trends and gaps in research on 2,4-D, highlighting the need for future studies on its molecular biology, gene expression, and pesticide degradation to mitigate its adverse effects Zuanazzi, Ghisi, & Oliveira, 2020.
Direcciones Futuras
The future directions for research on “2-(2,3,4,5-Tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride” could involve further exploration of its synthesis, structure, and potential applications. Given the interest in similar compounds for their anxiolytic and analgesic potentials , this compound could also be explored in these contexts.
Propiedades
IUPAC Name |
2-(2,3,4,5-tetrahydro-1H-1-benzazepin-5-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c14-12(15)8-9-4-3-7-13-11-6-2-1-5-10(9)11;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKLQHRBSMQMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2NC1)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2994568.png)
![(2-Chloropyridin-3-yl)-[(7Z)-3-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2994572.png)

![(2S)-2-[3-(trifluoromethoxy)phenyl]propan-1-ol](/img/structure/B2994575.png)

![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2994577.png)

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2994580.png)



![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(5-bromo-2-chlorophenyl)methanone](/img/structure/B2994588.png)
![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenyl)chromen-2-one](/img/structure/B2994589.png)
